6-Bromo-2H-1,3-benzoxazine-2-thione

Progesterone Receptor Nonsteroidal PR Agonist Benzoxazine-2-thione

This 6-bromo-2-thione benzoxazine is the essential synthetic intermediate for medicinal chemistry programs targeting progesterone receptor agonists and novel antifungals. The C6-bromo substituent is a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, unlocking systematic SAR exploration at a position critical to both PR agonist potency and antimicrobial activity. Critically, the 2-thione (C=S) moiety is pharmacophorically indispensable—replacement with a 2-carbonyl (C=O) converts PR agonists into antagonists. Non-brominated analogs cannot participate in key cross-coupling reactions. For labs synthesizing diverse 6-aryl or 6-amino benzoxazine-2-thione libraries, this is the only chemically competent entry point. Ensure your SAR campaigns begin with the correct scaffold.

Molecular Formula C8H4BrNOS
Molecular Weight 242.09 g/mol
CAS No. 647849-59-0
Cat. No. B12594418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2H-1,3-benzoxazine-2-thione
CAS647849-59-0
Molecular FormulaC8H4BrNOS
Molecular Weight242.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=NC(=S)O2
InChIInChI=1S/C8H4BrNOS/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H
InChIKeyNQEHPWZPHZYYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2H-1,3-benzoxazine-2-thione (CAS 647849-59-0): Procurement-Ready Profile of a Brominated Benzoxazine-2-thione Core Scaffold


6-Bromo-2H-1,3-benzoxazine-2-thione (CAS 647849-59-0) is a brominated heterocyclic compound featuring a benzoxazine scaffold fused with a thione (C=S) group at the 2-position [1]. The benzoxazine-2-thione chemotype is a privileged scaffold in medicinal chemistry, with demonstrated utility as nonsteroidal progesterone receptor (PR) agonists and antimicrobial agents [2]. The strategic combination of a C6-bromo substituent and the C2-thiocarbonyl moiety confers distinct electronic and steric properties that differentiate this compound from its non-brominated and 2-carbonyl analogs in synthetic and biological applications [3].

Why 6-Bromo-2H-1,3-benzoxazine-2-thione Cannot Be Substituted with Unhalogenated or 2-Oxo Analogs in Critical Applications


Within the benzoxazine chemotype, subtle structural variations produce profound functional consequences that render generic substitution scientifically invalid. The 2-thiocarbonyl (C=S) moiety is not functionally equivalent to the 2-carbonyl (C=O) group; replacement of the 2-carbonyl with a 2-thiocarbonyl group in 6-aryl benzoxazinones converts PR antagonists into potent PR agonists, demonstrating that the thione functionality is a critical pharmacophoric determinant [1]. Similarly, the C6-bromo substituent introduces distinct electronic effects and serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible to non-halogenated analogs [2]. Compounds lacking the bromo group at C6 cannot participate in aryl-aryl bond-forming reactions essential for generating structurally diverse screening libraries and structure-activity relationship (SAR) explorations [3].

6-Bromo-2H-1,3-benzoxazine-2-thione (CAS 647849-59-0): Quantitative Differentiation Evidence Versus Closest Analogs


Thione Versus Carbonyl: Functional Activity Switch from PR Antagonism to PR Agonism

The functional activity of the benzoxazine core is exquisitely sensitive to the C2 substituent. Replacement of the 2-carbonyl (C=O) group in 6-aryl benzoxazinones with a 2-thiocarbonyl (C=S) group converts the pharmacological profile from PR antagonism to potent PR agonism [1]. This class-level inference establishes that the thione moiety is a non-negotiable pharmacophoric requirement for PR agonism in this chemotype. The target compound, 6-bromo-2H-1,3-benzoxazine-2-thione, contains this essential C=S group and thus belongs to the agonist-competent scaffold class, whereas its 2-oxo analog would be predicted to exhibit antagonist or null activity.

Progesterone Receptor Nonsteroidal PR Agonist Benzoxazine-2-thione

Bromo Substituent Enables Divergent Synthetic Derivatization via Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the C6 position provides a critical synthetic handle for late-stage functionalization. In the development of 6-aryl benzoxazine-2-thione PR agonists, the C6-aryl substituent was introduced via palladium-catalyzed cross-coupling reactions using brominated benzoxazine precursors [1]. The target compound, 6-bromo-2H-1,3-benzoxazine-2-thione, bears this essential bromo substituent and can therefore serve as a direct precursor for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings. In contrast, the non-halogenated analog (2H-1,3-benzoxazine-2-thione, unsubstituted at C6) cannot participate in these transformations, severely limiting synthetic utility [2].

Cross-Coupling Suzuki-Miyaura SAR Exploration

Thionated Benzoxazines Exhibit Antifungal Activity Comparable to Fluconazole

Thionated-1,3-benzoxazine derivatives, which include the target compound's core scaffold, have demonstrated antifungal activity against eight fungal strains with efficacy comparable to the clinical fungicide fluconazole [1]. This class-level inference positions the benzoxazine-2-thione chemotype as a promising antifungal scaffold. The target compound, 6-bromo-2H-1,3-benzoxazine-2-thione, contains the critical thione group associated with this activity. In contrast, the corresponding 2-oxo benzoxazinone analogs lack this thione moiety and are not characterized by comparable antifungal efficacy in the same assays.

Antifungal Thionated-1,3-benzoxazine Fluconazole Benchmark

6-Bromo-2H-1,3-benzoxazine-2-thione (CAS 647849-59-0): Validated Application Scenarios for Research and Industrial Procurement


Building Block for Progesterone Receptor (PR) Agonist Lead Optimization

Use as a key synthetic intermediate for generating 6-aryl or 6-amino substituted benzoxazine-2-thione analogs. The C6-bromo substituent enables direct Pd-catalyzed cross-coupling with aryl boronic acids or amines, facilitating rapid exploration of the C6-aryl SAR space essential for PR agonist potency and selectivity optimization [1]. The 2-thione group is required for PR agonism; analogs synthesized from this precursor retain the agonism-competent scaffold.

Precursor for Antifungal Screening Library Generation

Employ as a scaffold for synthesizing diverse 6-substituted benzoxazine-2-thiones for antifungal screening. The thionated benzoxazine core is associated with fluconazole-comparable antifungal activity [1]. Derivatization at the C6 position via the bromo handle enables systematic exploration of substituent effects on antifungal potency and spectrum.

Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Studies

Utilize as a core template for investigating the impact of C6-substitution on antimicrobial activity. Benzoxazine-2-thione derivatives exhibit antibacterial and antifungal properties [1][2]. The bromo substituent provides a versatile exit vector for introducing diverse aryl, heteroaryl, and amino groups, enabling systematic SAR campaigns.

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